![molecular formula C38H30O4 B12522979 2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane) CAS No. 820974-54-7](/img/structure/B12522979.png)
2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane): is a complex organic compound characterized by its unique structure, which includes two binaphthalene units connected via phenylene groups and dioxolane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) typically involves multi-step organic reactions. One common method includes the condensation of binaphthalene derivatives with phenylene diols under acidic conditions to form the dioxolane rings. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where various substituents can be introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced aromatic rings, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions, including asymmetric hydrogenation and hydroformylation.
Biology: In biological research, the compound’s derivatives are studied for their potential as fluorescent probes and imaging agents due to their unique photophysical properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Wirkmechanismus
The mechanism by which 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) exerts its effects is primarily through its role as a ligand in coordination chemistry. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The molecular targets include transition metals such as palladium, rhodium, and ruthenium, which are involved in catalytic cycles for hydrogenation, hydroformylation, and other reactions.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,1’-Bi-2-naphthol (BINOL): Another chiral ligand used in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl (BIPHEP): A ligand used in various catalytic processes.
Uniqueness: 2,2’-[[1,1’-Binaphthalene]-2,2’-diyldi(4,1-phenylene)]bis(1,3-dioxolane) is unique due to its specific structural features, including the presence of dioxolane rings and phenylene linkers, which provide distinct steric and electronic properties. These features make it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
820974-54-7 |
|---|---|
Molekularformel |
C38H30O4 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
2-[4-[1-[2-[4-(1,3-dioxolan-2-yl)phenyl]naphthalen-1-yl]naphthalen-2-yl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C38H30O4/c1-3-7-31-25(5-1)17-19-33(27-9-13-29(14-10-27)37-39-21-22-40-37)35(31)36-32-8-4-2-6-26(32)18-20-34(36)28-11-15-30(16-12-28)38-41-23-24-42-38/h1-20,37-38H,21-24H2 |
InChI-Schlüssel |
IVCKAWDRZOGHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=C(C=C7)C8OCCO8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


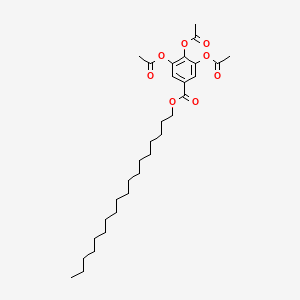
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
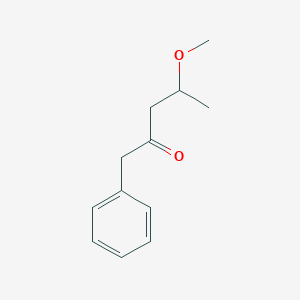
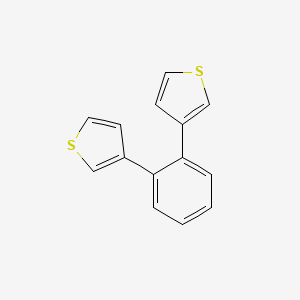
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
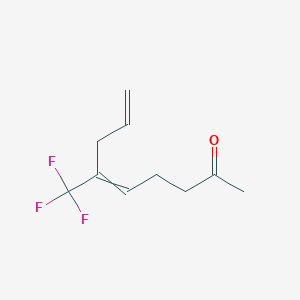
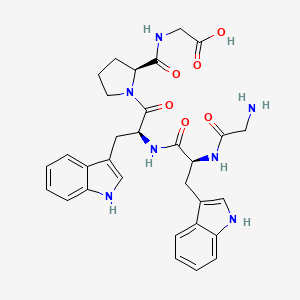

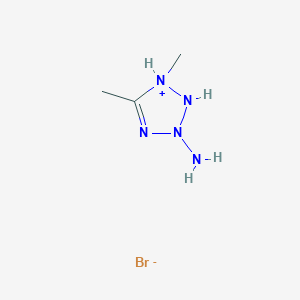
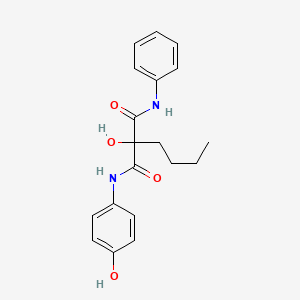
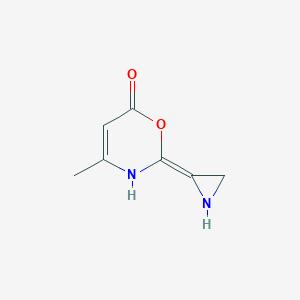
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)
